1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane
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Overview
Description
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.
Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .
Reduction Reactions: The compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Substitution: Reagents like or under anhydrous conditions.
Oxidation: or in aqueous or organic solvents.
Reduction: or in dry solvents.
Major Products:
Substitution: Formation of with different functional groups.
Oxidation: Formation of or .
Reduction: Formation of .
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of and .
Biology and Medicine: Investigated for its potential and properties.
Industry: Utilized in the production of for plastics and as a component in and .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.
Comparison with Similar Compounds
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane
Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.
Properties
CAS No. |
23422-36-8 |
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Molecular Formula |
C24H20Cl2OSn2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane |
InChI |
InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
BYAIBSZGHQGSMX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
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